7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
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Properties
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN4O2S/c1-26-18-17(19(29)27(2)21(26)30)28(10-12-6-8-13(22)9-7-12)20(25-18)31-11-14-15(23)4-3-5-16(14)24/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDXWILFAFSMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with significant potential in pharmacological applications. Its unique structure, which includes halogenated benzyl groups and a purine core, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C21H22Cl2FN4O2S |
| Molecular Weight | 424.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in the provided sources |
The compound's structure features a purine base substituted with various functional groups that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Antibacterial Activity : Preliminary studies indicate that the compound exhibits moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. These findings suggest its potential use in treating bacterial infections .
- Anticancer Properties : The unique structural features of this compound may confer anticancer activity. Research has indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Study 1: Antibacterial Screening
A series of synthesized derivatives of related compounds were tested for antibacterial activity. The results demonstrated that certain derivatives exhibited significant inhibitory effects against Salmonella typhi and Bacillus subtilis, with IC50 values indicating strong potency . This suggests that modifications to the structure could enhance antibacterial efficacy.
Study 2: Enzyme Inhibition
In a study focused on enzyme inhibition, several compounds analogous to the target molecule were evaluated for their ability to inhibit AChE and urease. The most active compounds showed IC50 values ranging from 0.63 to 2.14 µM, highlighting the potential of this class of compounds in therapeutic applications for neurodegenerative diseases and urea cycle disorders .
Pharmacological Applications
The pharmacological implications of this compound are vast:
- Antimicrobial Agents : Given its antibacterial properties, it could be developed into a new class of antibiotics.
- Neuroprotective Agents : Its ability to inhibit AChE positions it as a candidate for treating neurodegenerative diseases.
- Anticancer Drugs : The anticancer potential warrants further investigation into its mechanism of action against various cancer cell lines.
Q & A
Q. What are the recommended synthetic routes for this compound, and how are critical intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A general approach includes:
Purine core functionalization : Introduce the 4-chlorobenzyl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
Sulfanyl group incorporation : React the intermediate with 2-chloro-6-fluorobenzyl thiol using Mitsunobu conditions (DIAD, PPh₃) to ensure regioselectivity .
Methylation : Use methyl iodide in the presence of a non-nucleophilic base (e.g., DBU) to install the 1,3-dimethyl groups .
Critical intermediates are characterized via ¹H/¹³C NMR (to confirm substitution patterns) and HRMS (for molecular ion validation). Purity is assessed via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?
Methodological Answer:
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.5 ppm for chlorobenzyl groups) and methyl groups (δ 3.0–3.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 160–170 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass validation (e.g., molecular ion [M+H]⁺ matching C₂₀H₁₇Cl₂FN₄O₂S).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-S and C-Cl vibrations) .
Q. What in vitro assays are suitable for initial screening of its biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays targeting purine metabolism enzymes (e.g., xanthine oxidase) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications at the sulfanyl and chlorobenzyl positions?
Methodological Answer:
- Sulfanyl modifications : Replace the 2-chloro-6-fluorobenzyl group with analogs (e.g., 4-methoxybenzyl, 2-nitrobenzyl) to assess electronic effects on bioactivity. Monitor changes in IC₅₀ values against target enzymes .
- Chlorobenzyl substitutions : Synthesize derivatives with halogens (F, Br) or alkyl chains at the para position. Use molecular docking (e.g., AutoDock Vina) to correlate steric/electronic properties with binding affinity .
- Data analysis : Apply multivariate regression to quantify contributions of substituent parameters (Hammett σ, π) to activity .
Q. What computational methods predict the binding affinity of this compound with nucleotide pathway targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate interactions with ATP-binding proteins (e.g., kinases) using AMBER or GROMACS. Analyze binding free energy via MM-PBSA .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing ligand-receptor interactions .
- Pharmacophore modeling : Use Schrödinger Phase to map essential features (H-bond acceptors, hydrophobic pockets) shared with active analogs .
Q. How can contradictions in reported biological activities across studies be resolved?
Methodological Answer:
- Standardize assays : Compare protocols for cell lines (passage number, media conditions), enzyme sources (recombinant vs. native), and endpoint measurements (e.g., luminescence vs. fluorescence) .
- Control experiments : Include reference inhibitors (e.g., allopurinol for xanthine oxidase) to validate assay sensitivity .
- Meta-analysis : Pool data from multiple studies using fixed/random effects models to identify outliers or confounding variables .
Q. What strategies optimize reaction yields in halogenated solvent systems for this compound?
Methodological Answer:
- Solvent screening : Test dichloromethane (DCM), chloroform, and 1,2-dichloroethane for solubility and reaction efficiency. DCM often provides optimal polarity for SN2 reactions .
- Catalyst optimization : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance nucleophilic substitution rates .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during methyl group installation .
Q. How can regioselectivity in nucleophilic substitution reactions at the chloroethyl group be analyzed?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via LC-MS to detect intermediates. Pseudo-first-order kinetics identify rate-determining steps .
- Leaving group evaluation : Compare reactivity of Cl vs. Br substituents using Mayr’s nucleophilicity parameters .
- Computational modeling : Calculate transition state energies for competing pathways (e.g., SN1 vs. SN2) using Gaussian .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
